3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
描述
This compound is a benzenesulfonamide derivative featuring a pyridazine core substituted with a 3-methylpyrazole moiety. Its structure includes a 3,4-dimethylphenyl group attached to the sulfonamide nitrogen, which may enhance lipophilicity and influence binding affinity in biological systems. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, distinguishes it from related diazine-containing compounds (e.g., pyrimidines or pyrazines).
属性
IUPAC Name |
3,4-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-15-4-9-20(14-16(15)2)31(29,30)27-19-7-5-18(6-8-19)23-21-10-11-22(25-24-21)28-13-12-17(3)26-28/h4-14,27H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOCXVUAKHWCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary targets of F2321-0061 are currently under investigation. Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
For instance, pyrazole-bearing compounds have been shown to display superior antipromastigote activity.
相似化合物的比较
Comparison with Structurally Similar Compounds
Pyridazine vs. Pyrimidine-Based Sulfonamides
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () shares a sulfonamide group but incorporates a pyrazolo-pyrimidine scaffold. Key differences include:
- Heterocyclic Core : Pyridazine (two adjacent nitrogens) vs. pyrimidine (1,3-diazine). Pyridazine derivatives often exhibit distinct electronic properties and solubility profiles due to nitrogen positioning.
- Substituents: The target compound’s 3,4-dimethylphenyl group contrasts with the fluorinated chromenone and phenyl groups in ’s compound. Fluorine substituents typically enhance metabolic stability and bioavailability but may reduce solubility.
- Physical Properties : The compound in has a melting point (MP) of 175–178°C and a molecular mass of 589.1 g/mol (M⁺+1). Comparable data for the target compound are unavailable, highlighting a gap in experimental characterization .
Sulfonamide Derivatives with Pyrazole Linkers
The (E)-4-(((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide series () features a pyrazole-methylene-amino linker instead of a pyridazine-amine. Structural and functional contrasts include:
- Linker Flexibility: The methylene-amino group in ’s compounds may allow greater conformational flexibility compared to the rigid pyridazine-amine bridge in the target compound.
- Bioavailability: highlights oral bioavailability studies via radar charts, suggesting these compounds have favorable ADME (absorption, distribution, metabolism, excretion) profiles. No such data exist for the target compound, though its dimethyl groups could improve membrane permeability .
Future Studies :
- Experimental determination of melting point, solubility, and spectroscopic data.
- In vitro assays for enzyme inhibition (e.g., carbonic anhydrase isoforms) and kinase profiling.
- ADME/Tox prediction using tools like SwissADME or MolSoft.
准备方法
Sulfonation of 3,4-Dimethylbenzene
The sulfonation of 3,4-dimethylbenzene is achieved using chlorosulfonic acid under controlled conditions:
Subsequent treatment with thionyl chloride converts the sulfonic acid to the sulfonyl chloride:
Key Parameters :
-
Temperature: 0–5°C (prevents side reactions).
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Reaction Time: 4–6 hours.
Synthesis of 4-{[6-(3-Methyl-1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Aniline
Pyridazine Core Functionalization
The pyridazine ring is synthesized via cyclization of 1,4-diketones with hydrazine derivatives. For 6-chloropyridazin-3-amine:
Optimization Note :
Coupling Reaction: Sulfonamide Formation
The final step involves reacting 3,4-dimethylbenzenesulfonyl chloride with 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline:
Reaction Protocol :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : Triethylamine (TEA) to absorb HCl.
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Temperature : Room temperature, 4–6 hours.
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Workup : Extraction with ethyl acetate, followed by washing with brine.
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Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1).
Yield : 50–65% after purification.
Optimization Challenges and Solutions
Side Reactions in Sulfonation
Over-sulfonation is mitigated by:
Amine Protection Strategies
The aniline group in the pyridazine intermediate is prone to oxidation. Protection via acetylation () before coupling improves stability.
Analytical Characterization
Spectroscopic Data :
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NMR (400 MHz, CDCl) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.12 (m, aromatic-H), 2.51 (s, 3H, CH).
Purity Assessment :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Route A | Direct coupling without amine protection | 50 | 95 | |
| Route B | Acetyl-protected amine coupling | 65 | 98 |
Industrial-Scale Considerations
常见问题
Basic: What are the key synthetic routes for synthesizing 3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide?
Answer:
The synthesis typically involves multi-step reactions:
Pyridazine functionalization : Reacting 6-chloropyridazine with 3-methylpyrazole under basic conditions (e.g., NaH in DMF) to introduce the pyrazole moiety .
Amination : Coupling the pyridazine intermediate with 4-nitroaniline via nucleophilic aromatic substitution, followed by nitro-group reduction to form the aniline derivative .
Sulfonylation : Reacting the aniline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond .
Key reagents : Sodium hydride (NaH), dimethylformamide (DMF), Pd/C (for hydrogenation), and sulfonyl chlorides.
Basic: What analytical techniques are critical for characterizing this compound and ensuring purity?
Answer:
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of pyridazine and pyrazole substituents (e.g., H NMR for aromatic proton splitting patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- HPLC-PDA/UV : Assess purity (>95% recommended for biological assays) .
- Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm) .
Advanced: How can researchers design experiments to optimize synthetic yield and minimize side products?
Answer:
Use Design of Experiments (DoE) principles:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., higher DMF polarity improves pyrazole coupling efficiency) .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., sulfonylation) .
Example : A 20% yield increase was reported by optimizing pyridazine amination at 80°C in DMF vs. THF .
Advanced: How can structure-activity relationship (SAR) studies be conducted using structural analogs of this compound?
Answer:
Comparative Analysis : Synthesize analogs with variations in:
- Pyrazole substituents (e.g., 3-methyl vs. 3,5-dimethyl) .
- Sulfonamide aryl groups (e.g., 3,4-dimethylbenzene vs. fluorophenyl) .
Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Data Correlation : Use computational tools (e.g., CoMFA, CoMSIA) to correlate structural features (logP, H-bond donors) with IC values .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Assay Validation : Ensure consistent protocols (e.g., ATP concentration in kinase assays) .
Metabolic Stability : Check for cytochrome P450-mediated degradation using liver microsomes .
Crystallography : Resolve binding modes via X-ray co-crystallography (e.g., pyridazine interaction with ATP-binding pockets) .
Orthogonal Assays : Confirm activity with alternative methods (e.g., cell viability vs. enzymatic inhibition) .
Basic: What are the known biological targets or therapeutic areas for this compound?
Answer:
- Kinase Inhibition : Pyridazine-sulfonamide hybrids target ATP-binding sites in kinases (e.g., EGFR, VEGFR) .
- Antimicrobial Activity : Pyrazole derivatives disrupt bacterial dihydrofolate reductase .
- Anti-Inflammatory Potential : Sulfonamides modulate COX-2 activity in preclinical models .
Advanced: Which computational methods predict the compound’s reactivity and interaction with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sulfonamide nucleophilicity .
- Molecular Dynamics (MD) : Simulate binding stability in kinase pockets (e.g., using GROMACS) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Answer:
pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS .
Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and polymorph stability .
Light Exposure : Assess photodegradation under UV-Vis light (λ = 254–365 nm) .
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